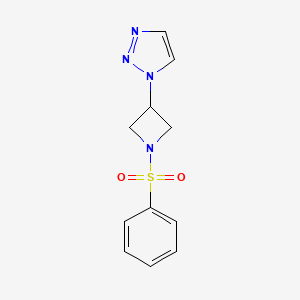
1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The phenylsulfonyl group is a common functional group in organic chemistry, often involved in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Analysis
- The synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole was described, showcasing its biological significance in medicinal chemistry and drug design. This compound demonstrated moderate activity against various cancer cell lines, including renal, central nervous system, colon, and breast cancer cell lines (Salinas-Torres et al., 2022).
- Transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles were reviewed, highlighting their role in synthesizing highly functionalized nitrogen-based heterocycles, which are valuable in synthetic and medicinal chemistry (Anbarasan et al., 2014).
Biological Activities
- Novel 1,2,3-triazole derivatives were synthesized and evaluated for their antibacterial activity and free radical scavenging ability, with certain compounds showing potent activity compared to standard drugs (Sreerama et al., 2020).
- Sulfonyl-1,2,3-triazoles were identified as convenient synthons for the synthesis of heterocyclic compounds, acting as stable precursors to various reactive intermediates, important in both synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Synthesis of Related Compounds
- The synthesis and pharmacological evaluation of azetidinone and thiazolidinone moieties linked to the indole nucleus were carried out, displaying excellent antimicrobial, antimycobacterial, and cytotoxic activities (Saundane & Walmik, 2013).
- Azetidinone derivatives containing 1,2,4-triazole were developed as anti-tubercular agents, demonstrating good activity against Mycobacterium tuberculosis (Thomas et al., 2014).
Eigenschaften
IUPAC Name |
1-[1-(benzenesulfonyl)azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c16-18(17,11-4-2-1-3-5-11)14-8-10(9-14)15-7-6-12-13-15/h1-7,10H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUKJUUOZRWFSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

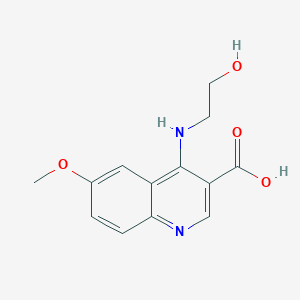
![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2410523.png)
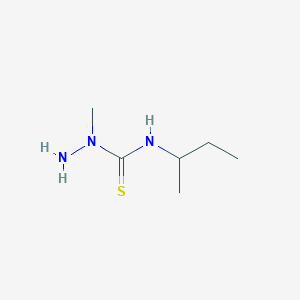

![7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B2410528.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2410530.png)
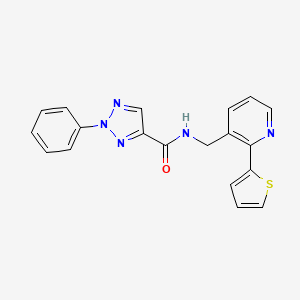
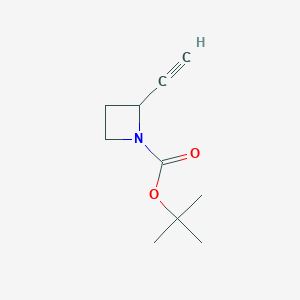
![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)
![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)
